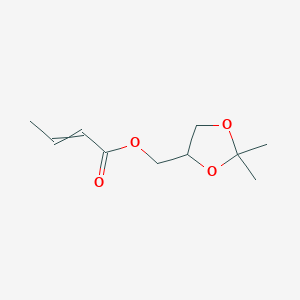
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is an organic compound that features a dioxolane ring and a butenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with but-2-enoic acid or its derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of bio-based solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various ester derivatives .
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is unique due to its butenoate ester group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63303-79-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
ZQDDIEDWSUCUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















